Cas no 868217-01-0 (N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide)

N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide
- N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
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- Inchi: 1S/C19H21N3O3S2/c1-14(16-6-4-3-5-7-16)26-19-20-12-13-22(19)27(24,25)18-10-8-17(9-11-18)21-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,21,23)
- InChI Key: KCBALDUYHWZMOP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2C(SC(C3=CC=CC=C3)C)=NCC2)(=O)=O)C=C1)(=O)C
N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1804-0076-20mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-25mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-100mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-20μmol |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-1mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-30mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-50mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-10μmol |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-5mg |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0076-5μmol |
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide |
868217-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide Related Literature
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
Additional information on N-4-({2-(1-phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenylacetamide
Compound CAS No 868217-01-0: N-4-{[2-(1-Phenylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenylacetamide
The compound with CAS No 868217-01-0, known as N-4-{[2-(1-phenvylethyl)sulfanyl-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenylacetamide, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of sulfonamides, which are widely recognized for their role in various therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Recent studies have highlighted the importance of sulfonamides in modulating key cellular pathways and enzymes. The structure of this compound is particularly interesting due to the presence of a sulfonamide group attached to a phenylacetamide moiety. This functional group is known for its ability to form strong hydrogen bonds, which can enhance the bioavailability and stability of the molecule within biological systems.
The imidazole ring in the molecule is another critical feature. Imidazoles are heterocyclic compounds that are often found in natural products and have been extensively studied for their pharmacological properties. The substitution pattern on the imidazole ring plays a crucial role in determining the compound's activity. In this case, the imidazole is substituted with a thioether group (S-sulfanyl), which introduces additional electronic effects and may influence the molecule's interaction with target proteins.
One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, making it a strong candidate for further investigation in drug development.
In addition to its enzymatic activity, this compound has shown remarkable selectivity towards specific cellular targets. This selectivity is essential for minimizing off-target effects and reducing potential toxicity. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate the binding mechanisms of this compound with its target proteins. These studies provide valuable insights into the structural determinants of activity and guide further optimization efforts.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazole ring, sulfonation, and acylation reactions. Each step requires precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, this compound has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses confirm its molecular structure and provide critical data for pharmacokinetic studies.
In terms of pharmacokinetics, preliminary studies indicate that this compound has favorable absorption properties and moderate clearance rates. These characteristics suggest that it may have suitable bioavailability for oral administration, which is a desirable trait for many therapeutic agents.
Looking ahead, ongoing research aims to explore the therapeutic potential of this compound in various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical trials.
In conclusion, CAS No 868217-01-0 represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a compelling candidate for future drug development efforts.
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